molecular formula C22H23N7O2 B2893847 8-(3-(1H-imidazol-1-yl)propyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 903861-96-1

8-(3-(1H-imidazol-1-yl)propyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2893847
CAS No.: 903861-96-1
M. Wt: 417.473
InChI Key: RCIABFBRQSQTQF-UHFFFAOYSA-N
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Description

The compound “8-(3-(1H-imidazol-1-yl)propyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

Imidazole is a planar 5-membered ring that exists in two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . This structure is highly polar, as evidenced by its electric dipole moment, and is highly soluble in water . The specific molecular structure of the compound would require further analysis.


Chemical Reactions Analysis

Imidazole-containing compounds are known for their broad range of chemical reactions. They show both acidic and basic properties, making them amphoteric in nature . They can participate in a variety of chemical reactions, contributing to their wide range of biological activities .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties, making it amphoteric in nature . The specific physical and chemical properties of the compound would require further analysis.

Scientific Research Applications

Structure-Activity Relationship and Molecular Docking Studies

The compound is part of a series explored for its potent and selective antagonistic activity on the A(3) adenosine receptor. This receptor plays a significant role in inflammatory and cardiovascular diseases, making the compound of interest for therapeutic applications. Detailed structure-activity relationship (SAR) studies highlighted the importance of substitutions at specific positions to enhance potency and hydrophilicity. Molecular docking and 3D-QSAR studies were employed to understand the binding disposition of these compounds, offering insights into design strategies for improved receptor affinity and selectivity (Baraldi et al., 2008).

Antidepressant and Anxiolytic Potential

Further investigation into derivatives of this compound has shown significant potential in preclinical models for anxiolytic and antidepressant activities. The compound, through its interaction with the 5-HT(1A) receptor, exhibited behaviors akin to antidepressants in forced swimming tests in mice, suggesting its potential utility in treating mood disorders (Zagórska et al., 2009).

Inhibitory Effects on Phosphodiesterase 4 Isoenzyme

Research into 1-benzylxanthines, closely related to the core structure of the compound , has revealed that certain derivatives exhibit selective inhibitory activity against the Phosphodiesterase 4 (PDE4) isoenzyme. This enzyme is involved in inflammatory and immune responses, positioning these derivatives as potential candidates for the treatment of conditions like asthma, COPD, and psoriasis (Suzuki et al., 2006).

Properties

IUPAC Name

2-benzyl-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O2/c1-16-13-28-18-19(24-21(28)27(16)11-6-10-26-12-9-23-15-26)25(2)22(31)29(20(18)30)14-17-7-4-3-5-8-17/h3-5,7-9,12-13,15H,6,10-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIABFBRQSQTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN4C=CN=C4)N(C(=O)N(C3=O)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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